molecular formula C18H21NO3 B3460956 2-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B3460956
M. Wt: 299.4 g/mol
InChI Key: ANBLNJRCQVZNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as A-769662 and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

A-769662 activates AMPK by binding to the γ subunit of the enzyme. This binding leads to conformational changes in the enzyme, which ultimately leads to its activation. AMPK activation leads to a range of downstream effects, including increased glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
A-769662 has been found to have a range of biochemical and physiological effects. In addition to its effects on energy metabolism, A-769662 has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can have implications for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of A-769662 is its specificity for AMPK activation. This specificity allows for the study of the downstream effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of A-769662 is its relatively short half-life, which can make it difficult to study its effects over longer time periods.

Future Directions

There are several potential future directions for the study of A-769662. One area of research could be the development of more stable analogs of A-769662 that have longer half-lives. Another area of research could be the study of the effects of A-769662 on other signaling pathways, such as the mTOR pathway. Additionally, the potential therapeutic applications of A-769662 in the treatment of metabolic and inflammatory diseases could be further explored.
Conclusion:
In conclusion, A-769662 is a chemical compound that has been studied for its potential applications in scientific research. Its activation of AMPK has implications for the treatment of metabolic disorders such as diabetes and obesity, as well as for the treatment of inflammatory diseases such as arthritis. While there are limitations to the use of A-769662 in lab experiments, its specificity for AMPK activation makes it a valuable tool for the study of energy metabolism and cellular signaling pathways.

Scientific Research Applications

A-769662 has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of metabolism and energy regulation. A-769662 has been found to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. This activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which can have implications for the treatment of metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-14-6-8-15(9-7-14)22-12-18(20)19-16-11-13(2)5-10-17(16)21-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBLNJRCQVZNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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